molecular formula C20H21NO2S B281155 N-(4-butylphenyl)-1-naphthalenesulfonamide

N-(4-butylphenyl)-1-naphthalenesulfonamide

Cat. No. B281155
M. Wt: 339.5 g/mol
InChI Key: KRPLFVMVFYXJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-1-naphthalenesulfonamide, commonly known as NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP belongs to the class of sulfonamide compounds and has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.

Mechanism of Action

The neuroprotective effects of NBP are primarily attributed to its ability to modulate various signaling pathways and cellular processes involved in neuronal survival and function. NBP has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. Additionally, NBP can inhibit the activation of pro-inflammatory cytokines and apoptotic pathways, thereby preventing neuronal death.
Biochemical and Physiological Effects:
Studies have shown that NBP can improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of neurological disorders. NBP has also been found to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of NBP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, the limited solubility and stability of NBP pose challenges in its formulation and delivery. Additionally, the optimal dosage and duration of NBP treatment for different neurological disorders are yet to be determined.

Future Directions

Several future directions could be explored to further investigate the potential therapeutic applications of NBP. These include the development of novel formulations and delivery methods to enhance the solubility and stability of NBP. Further studies could also investigate the optimal dosage and duration of NBP treatment for different neurological disorders. Additionally, the potential synergistic effects of NBP with other neuroprotective compounds could be explored. Overall, NBP holds great promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is warranted to fully elucidate its therapeutic potential.

Synthesis Methods

The synthesis of NBP can be achieved through several methods, including the reaction of 4-butylaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylaniline with 1-naphthalenesulfonyl isocyanate in the presence of a base such as pyridine.

Scientific Research Applications

NBP has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Several studies have demonstrated that NBP can protect neurons from oxidative stress, inflammation, and apoptosis, which are the key mechanisms underlying these neurological disorders.

properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-(4-butylphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C20H21NO2S/c1-2-3-7-16-12-14-18(15-13-16)21-24(22,23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15,21H,2-3,7H2,1H3

InChI Key

KRPLFVMVFYXJKX-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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